Product packaging for Ferric acetate(Cat. No.:CAS No. 2140-52-5)

Ferric acetate

Cat. No.: B1204707
CAS No.: 2140-52-5
M. Wt: 175.95 g/mol
InChI Key: MCDLETWIOVSGJT-UHFFFAOYSA-N
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Description

Ferric acetate, also known as this compound, is a useful research compound. Its molecular formula is C4H8FeO4 and its molecular weight is 175.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8FeO4 B1204707 Ferric acetate CAS No. 2140-52-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2140-52-5

Molecular Formula

C4H8FeO4

Molecular Weight

175.95 g/mol

IUPAC Name

acetic acid;iron

InChI

InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);

InChI Key

MCDLETWIOVSGJT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3]

Canonical SMILES

CC(=O)O.CC(=O)O.[Fe]

Synonyms

ferric acetate

Origin of Product

United States

Contextualization Within Iron Coordination Chemistry

Ferric acetate (B1210297) is most prominently recognized in its basic form, a coordination complex with the formula [Fe₃O(O₂CCH₃)₆(H₂O)₃]O₂CCH₃. wikipedia.orgchemicalbook.com This structure provides a classic example of a polynuclear, or specifically trinuclear, iron cluster. researchgate.net At the heart of this complex lies a central μ₃-oxo ligand, an oxygen atom that bridges three iron(III) centers, holding them in a triangular arrangement. chemicalbook.com

Further stabilizing this trinuclear core are six acetate (OAc⁻) ligands that act as bridging ligands, each spanning two of the iron centers. Each iron(III) ion, which possesses a d⁵ electron configuration, exhibits an octahedral coordination geometry. researchgate.net The coordination sphere of each iron atom is completed by oxygen ligands from the bridging acetate groups, the central oxo ligand, and terminally bound water molecules. wikipedia.orgchemicalbook.com This distinct trinuclear oxo-bridged cluster is a recurring and well-studied motif in the coordination chemistry of iron(III) with carboxylate ligands. The terminal water ligands on this framework can be substituted with other ligands, such as pyridine, which allows for the tuning of the complex's properties. wikipedia.org

Evolution of Research Perspectives on Ferric Acetate

The scientific understanding of ferric acetate (B1210297) has evolved significantly over time. Its formation, marked by a characteristic red-brown color when aqueous solutions of iron(III) sources are treated with acetate salts, was historically employed as a qualitative test for the presence of ferric ions. chemicalbook.com Early industrial applications utilized materials loosely described as basic iron acetates as mordants and dyes in the textile industry and for wood preservation. wikipedia.orgmfa.orgfutureengineers.org

Initial academic investigations laid the groundwork for modern coordination chemistry, with early scientists postulating that "basic ferric acetate" was not a simple salt but a more complex structure. This early work correctly established that the core of the compound was a trinuclear iron cluster, making it one of the first identified examples of a molecular iron complex featuring an oxide ligand. chemicalbook.com This discovery was a pivotal moment in the broader understanding of polynuclear metal complexes. The advent of more sophisticated analytical techniques, particularly X-ray crystallography, later confirmed the precise trinuclear structure with its central, triply bridging oxide ion. This progression from a simple colorimetric test to a model system for studying complex coordination compounds highlights the significant evolution in chemical understanding.

Significance of Ferric Acetate in Contemporary Chemical Science

Controlled Synthesis Pathways of this compound Complexes

The synthesis of this compound can be achieved through several controlled pathways, each offering distinct advantages in terms of precursor materials, reaction conditions, and the final product's properties. These methods range from the oxidation of iron(II) precursors to direct reactions involving iron(III) sources.

Oxidative Routes from Iron(II) Precursors, including Hydrogen Peroxide-Assisted Synthesis

A common and straightforward method for synthesizing this compound involves the oxidation of iron(II) acetate. This process often utilizes strong oxidizing agents like hydrogen peroxide (H₂O₂) to facilitate the conversion of Fe²⁺ to Fe³⁺.

In a typical laboratory-scale synthesis, iron filings or powder are first reacted with acetic acid to produce ferrous acetate. lmaleidykla.lt The subsequent addition of hydrogen peroxide to the reaction mixture oxidizes the ferrous ions to ferric ions, resulting in the formation of this compound. lmaleidykla.ltchegg.com The reaction can be summarized as follows:

Formation of Ferrous Acetate: Fe(s) + 2CH₃COOH(aq) → Fe(CH₃COO)₂(aq) + H₂(g)

Oxidation to this compound: Fe(CH₃COO)₂(aq) + H₂O₂(aq) + CH₃COOH(aq) → [Fe₃O(OAc)₆(H₂O)₃]OAc(aq) + H₂O(l)

This method is valued for its simplicity and the use of readily available reagents. lmaleidykla.lt For instance, one procedure involves heating a mixture of iron filings, aqueous acetic acid (5% v/v), and hydrogen peroxide (30% w/w) at 60°C for one hour. After filtering out any unreacted iron, the resulting solution is evaporated to yield this compound. Another approach involves reacting 11.2 g of iron powder with 12 ml of 50% acetic acid at 75°C, followed by the addition of 6 ml of 30% hydrogen peroxide to oxidize the Fe²⁺ ions. lmaleidykla.lt This process yields dark red crystals of this compound with a reported yield of 81%. lmaleidykla.lt

It's important to note that the reaction of steel wool with vinegar (acetic acid) in the presence of air also leads to the formation of ferrous acetate, which is then oxidized by atmospheric oxygen to basic this compound, yielding a characteristic red-colored solution. researchgate.netresearchgate.net

Hydrothermal and Sol-Gel Approaches to this compound Formation

Hydrothermal and sol-gel methods offer advanced control over the particle size, morphology, and crystallinity of the resulting this compound and its derivatives.

Hydrothermal synthesis involves reacting iron salts with acetic acid in an aqueous solution under elevated temperature and pressure. evitachem.com This technique can produce crystalline hematite (B75146) (α-Fe₂O₃) nanoparticles when using basic this compound as a precursor in the presence of urea. mdpi.com The conditions of the hydrothermal process, such as temperature, reaction time, and the presence of surfactants, can be tuned to control the properties of the final product. capes.gov.br For example, irregular hematite nanoparticles have been synthesized from a ferric precursor and sodium acetate at 180°C for 12 hours. capes.gov.br

Sol-gel synthesis is another versatile technique used to produce iron-based nanomaterials. In a typical sol-gel process for preparing γ-ferric oxide, a solution of iron(II) acetate is mixed with ethylene (B1197577) glycol, which acts as a nucleating agent. tandfonline.com This mixture forms a viscous gel upon heating, which is then calcined at a higher temperature (e.g., 350°C) to produce the final oxide powder. tandfonline.com While this example yields an iron oxide, the sol-gel method can be adapted to synthesize this compound by carefully controlling the precursors and reaction conditions. acs.orgnih.gov The advantage of the sol-gel process lies in the excellent chemical homogeneity and better mixing of the starting materials at a molecular level, which can lead to lower crystallization temperatures. scispace.com

Synthesis MethodPrecursorsKey ConditionsProduct
Hydrogen Peroxide-Assisted Iron powder, Acetic acid, Hydrogen peroxideHeating at 60-75°CThis compound crystals lmaleidykla.lt
Hydrothermal Ferric precursor, Sodium acetate180°C, 12 hoursIrregular hematite nanoparticles capes.gov.br
Sol-Gel Iron(II) acetate, Ethylene glycolDigestion at 50-60°C, Calcination at 350°Cγ-ferric oxide powder tandfonline.com

Direct Reaction Methods from Iron(III) Oxides/Hydroxides with Acetic Acid

This compound can be synthesized directly by reacting iron(III) oxide (Fe₂O₃) or iron(III) hydroxide (B78521) (Fe(OH)₃) with acetic acid. evitachem.com This method avoids the need for an oxidation step from an iron(II) precursor.

The general reaction is: Fe₂O₃(s) + 6CH₃COOH(aq) → 2Fe(CH₃COO)₃(aq) + 3H₂O(l) evitachem.com

Similarly, iron(III) hydroxide reacts with acetic acid as follows: Fe(OH)₃(s) + 3CH₃COOH(aq) → Fe(CH₃COO)₃(aq) + 3H₂O(l)

These direct reaction methods are straightforward and depend on the reactivity of the iron(III) source with acetic acid. For instance, soaking rusty tools (containing iron oxides) in a 20% acetic acid solution for several months can produce a red solution of iron(III) acetate. youtube.com

Large-Scale and Sustainable Production Strategies, including Air Oxidation in Industrial Processes

For industrial-scale production, efficiency, cost-effectiveness, and sustainability are key considerations. One common industrial method involves the oxidation of iron powder in an acetic acid medium by bubbling air through the mixture. evitachem.com This process requires precise control over temperature (typically between 17-25°C) and stirring speed to ensure a complete reaction. evitachem.com This air oxidation method is an environmentally friendly and economical approach for large-scale synthesis. researchgate.netresearchgate.net

Another strategy for sustainable production involves utilizing low-grade magnetite as a starting material. google.com This process typically involves:

Leaching the low-grade magnetite powder with an organic acid to create an iron solution.

Adding a hydroxide to precipitate iron hydroxide.

Reacting the iron hydroxide with acetic acid to form iron(II) acetate, which can then be oxidized to this compound. google.com

Furthermore, the integration of biomass gasification with syngas fermentation represents a promising green technology for producing acetate, which can then be used in the synthesis of this compound. mdpi.com

Mechanistic Understanding of this compound Formation

Understanding the kinetics and equilibria involved in the formation of this compound is crucial for controlling the synthesis process and optimizing reaction conditions.

Kinetics and Equilibria of Monoacetatoiron(III) Formation in Solution

Research conducted at an ionic strength of 0.50 M and across a temperature range of 5.2 to 41°C has shown that the formation of monoacetatoiron(III) proceeds through different pathways depending on the acidity of the solution. cdnsciencepub.comcdnsciencepub.com

The mechanism of the acid-independent reaction is believed to involve the reactants FeOH²⁺ and acetic acid (CH₃COOH) in an interchange dissociative (Id) mechanism. cdnsciencepub.comresearchgate.net In this mechanism, an outer-sphere complex is first formed between the reactants, which then collapses into the final complex. cdnsciencepub.com The reaction is first-order with respect to both reactants. cdnsciencepub.com

The key reaction is: FeOH²⁺ + CH₃COOH ⇌ [Fe(CH₃COO)]²⁺ + H₂O

The activation enthalpy (ΔH‡) for this acid-independent pathway has been determined to be 11.1 ± 2.2 kcal mol⁻¹. cdnsciencepub.comcdnsciencepub.com The nature of the acid-dependent reaction pathways remains more complex and is still a subject of investigation. cdnsciencepub.comresearchgate.net These kinetic studies, often employing stopped-flow spectrophotometry, are essential for elucidating the detailed steps involved in the formation of iron-acetate complexes in solution. cdnsciencepub.com

ParameterValueConditions
Activation Enthalpy (ΔH‡) 11.1 ± 2.2 kcal mol⁻¹Acid-independent pathway cdnsciencepub.comcdnsciencepub.com
Ionic Strength 0.50 MKinetic and equilibrium studies cdnsciencepub.comcdnsciencepub.com
Temperature Range (Kinetics) 5.2 to 25 °C cdnsciencepub.comcdnsciencepub.com
Temperature Range (Equilibria) 5.2 to 41 °C cdnsciencepub.comcdnsciencepub.com

Redox Pathways and Intermediate Species Characterization during Synthesis

The synthesis of this compound is not merely a straightforward salt formation but involves complex redox pathways and the formation of various intermediate species. The oxidation state of the iron center is a critical factor, with synthetic routes often proceeding through the oxidation of iron(II) precursors or the controlled hydrolysis of iron(III) sources.

One common redox pathway involves the oxidation of ferrous acetate (Fe(CH₃COO)₂). This transformation can be achieved using oxidizing agents like hydrogen peroxide or even atmospheric oxygen. stackexchange.com The reaction involves the oxidation of Fe(II) to Fe(III), leading to the formation of the this compound complex. Conversely, the reduction of the common trinuclear this compound cation, [Fe₃(μ₃-O)(OAc)₆(H₂O)₃]⁺, can yield a neutral mixed-valence derivative. wikipedia.org This species contains one ferrous (Fe²⁺) and two ferric (Fe³⁺) centers, highlighting the accessibility of different oxidation states during reactions. wikipedia.org The interplay between Fe(II) and Fe(III) states is crucial, as some reaction systems require the presence of both oxidized and reduced iron to proceed. pnas.org

During synthesis in aqueous solutions, the iron(III) ion undergoes significant speciation. Initially, Fe(III) exists as the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. ufms.br As the reaction proceeds, this complex undergoes hydrolysis, particularly influenced by the pH of the medium. The hydrolysis leads to the formation of intermediate hydroxo species such as [Fe(OH)(H₂O)₅]²⁺ through deprotonation. ufms.br The primary structural motif in basic this compound is the trinuclear cation, [Fe₃(μ₃-O)(OAc)₆(H₂O)₃]⁺, where an oxide ligand bridges three iron centers. wikipedia.org

The characterization of these transient and stable intermediates is essential for understanding the reaction mechanism. Various spectroscopic and analytical techniques are employed for this purpose.

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is widely used to confirm the coordination of the acetate ligands to the iron center and to characterize the final product. ufms.br

UV-Visible Spectroscopy: This method is effective for assessing the oxidation state of iron in the product and can be used to monitor the Fe(II) to Fe(III) transition.

X-ray Crystallography: Single-crystal X-ray diffraction has been instrumental in elucidating the definitive structure of the stable trinuclear cation [Fe₃(μ₃-O)(OAc)₆(H₂O)₃]⁺, revealing the octahedral coordination of the iron centers and the central μ₃-oxo ligand. wikipedia.org

Mass Spectrometry: This technique helps confirm the coordination of ligands to the metal center by identifying the mass of the complex ions. rsc.org

Intermediate Species Formula Role in Synthesis Characterization Method
Hexaaquairon(III) ion[Fe(H₂O)₆]³⁺Initial Fe(III) species in aqueous solution. ufms.brUV-Visible Spectroscopy
Monohydroxoiron(III) ion[Fe(OH)(H₂O)₅]²⁺Product of hydrolysis, pH-dependent intermediate. ufms.brPotentiometric Titration
Mixed-Valence Complex[Fe₃O(OAc)₆(H₂O)₃]Neutral species formed by reduction of the ferric cation. wikipedia.orgUV-Visible, Mössbauer Spectroscopy
Trinuclear Ferric Cation[Fe₃O(OAc)₆(H₂O)₃]⁺Core structural unit of basic this compound. wikipedia.orgX-ray Crystallography, FTIR

Influence of Experimental Conditions on Product Purity and Morphology

The purity and morphology of the final this compound product are highly sensitive to the experimental conditions employed during its synthesis. Careful control over parameters such as precursors, pH, and temperature is necessary to obtain a product with desired characteristics.

The choice of precursors is a foundational aspect of the synthesis. To obtain high-purity this compound, it is critical to use halide-free iron(III) sources, such as freshly precipitated iron(III) hydroxide. wikipedia.org The presence of halides, like chloride, can lead to contamination of the final product. The synthesis of related iron carboxylates has shown that precursors can define the reaction pathway; for instance, reacting iron(II) acetate with stearic acid leads to an iron stearate (B1226849) intermediate, which dictates the subsequent reaction course. mdpi.com

The pH of the reaction medium plays a pivotal role, primarily by influencing the hydrolysis of the iron(III) species. In aqueous media, the formation of various aquo-hydroxo iron complexes is a direct function of pH. ufms.br An uncontrolled pH can lead to the precipitation of iron hydroxides, which can contaminate the product. stackexchange.com Specific pH values are sometimes targeted for purification steps; for example, a buffer at pH 5 can be used to remove carbonate impurities. osti.gov

The temperature of the reaction and subsequent processing also affects the product. While many syntheses are performed under controlled heating or at room temperature, the thermal stability of this compound is an important consideration. The anhydrous compound is stable up to approximately 420°C, above which it undergoes thermal decomposition. ufms.br This decomposition occurs in multiple steps, ultimately yielding a mixture of iron oxides (Fe₂O₃ and Fe₃O₄). ufms.br

The resulting purity and morphology are validated through several analytical methods. Purity is often assessed by techniques like FTIR to confirm the correct ligand coordination and by titration or UV-Vis spectroscopy to check for residual iron oxidation states. The physical form of this compound is typically a red-brown amorphous powder that is insoluble in water. ufms.br Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to analyze the morphology and crystallinity of the synthesized powder, respectively.

Experimental Condition Influence on Synthesis Effect on Product
Precursor Choice Use of halide-free iron(III) hydroxide is critical. wikipedia.orgPrevents halide contamination, ensuring higher purity.
pH Controls the hydrolysis of Fe(III) ions and the formation of hydroxo intermediates. ufms.brAffects the speciation of iron in solution; can lead to iron hydroxide impurities if not controlled. stackexchange.com
Temperature Affects reaction kinetics and product stability. ufms.brDetermines the thermal stability range; decomposition above 420°C yields iron oxides. ufms.br
Reaction Time Influences the completion of the reaction and potential for side reactions.Can impact yield and the presence of unreacted starting materials.

Advanced Crystallographic and Diffraction Studies

Crystallographic and diffraction techniques are fundamental in determining the three-dimensional structure of this compound complexes and characterizing their bulk properties.

Single Crystal X-ray Diffraction for Defining Molecular Structures of this compound Complexes

Single crystal X-ray diffraction stands as the definitive method for elucidating the precise molecular structure of this compound complexes. This technique has been instrumental in characterizing a variety of these compounds, revealing diverse coordination geometries and bonding arrangements.

For instance, the reaction of ferric nitrate (B79036) and sodium acetate with the unsymmetrical binucleating ligand N,N,N′-tris((N-methyl)-2-benzimidazolylmethyl)-N′-methyl-1,3-diamino-2-propanol (HBMDP) yields a tetranuclear iron complex, [Fe₄(μ-O)₂(μ-BMDP)₂(μ-OAc)₂]⁴⁺. uky.edu X-ray diffraction analysis of its crystalline form, Fe₄(μ-O)₂(μ-BMDP)₂(μ-OAc)₂₃(OH)·12H₂O, revealed a structure where two binuclear units are linked by a pair of oxo and acetato bridges. uky.edu Within each binuclear unit, one iron atom is five-coordinate with a distorted square pyramidal geometry, while the other is six-coordinate with a distorted octahedral geometry. uky.edu The Fe-O bond lengths for the oxo bridges are 1.772(5) Å and 1.810(5) Å for the five- and six-coordinate iron centers, respectively. uky.edu

In another example, a trinuclear iron(III) acetate complex with the formula Fe₃(μ₃-O)(OAc)₆(H₂O)₃)(HEX)₂(H₂O)₅], where HEX is hexamine, was characterized. researchgate.net This complex exhibits the classic basic carboxylate structure, with three iron(III) centers forming an equilateral triangle around a central μ₃-oxido group. researchgate.net Each pair of iron centers is bridged by two acetate anions. researchgate.net

The versatility of this compound complexes is further demonstrated by the synthesis of compounds with various salalen, salan, and salen ligands. rsc.org X-ray crystallography confirmed that in these complexes, an acetate group remains coordinated to the iron center, resulting in distorted pseudo-trigonal bipyramidal or pseudo-octahedral geometries depending on the specific ligand used. rsc.org A mixed-valence trinuclear iron cluster, [Fe₂IIIFeIIO(C₄H₃OCOO)₆(H₂O)₃]∙0.5CH₃CN·2.25H₂O, has also been successfully characterized by single crystal X-ray diffraction, confirming the presence of both Fe(II) and Fe(III) ions. ichem.md

Complex Crystal System Space Group Key Structural Features
Fe₄(μ-O)₂(μ-BMDP)₂(μ-OAc)₂₃(OH)·12H₂ONot specifiedNot specifiedCentrosymmetric tetranuclear complex with two five-coordinate and two six-coordinate Fe(III) centers. uky.edu
Fe₃(μ₃-O)(OAc)₆(H₂O)₃)(HEX)₂(H₂O)₅]Not specifiedNot specifiedTrinuclear complex with a triangular array of Fe(III) atoms around a central oxido group. researchgate.net
Fe(salen)OAcNot specifiedNot specifiedDistorted pseudo-trigonal bipyramidal geometry with the acetate group in an equatorial site. rsc.org
[Fe₂IIIFeIIO(C₄H₃OCOO)₆(H₂O)₃]∙0.5CH₃CN·2.25H₂ONot specifiedNot specifiedTrinuclear mixed-valence cluster with a planar {Fe₃µ₃-O} fragment. ichem.md

Powder X-ray Diffraction for Bulk Material Characterization, including Amorphous Phases

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the bulk properties of this compound materials, including their crystallinity and phase composition. units.itbibliotekanauki.pl Unlike single crystal XRD, which analyzes a perfect crystal, PXRD provides information from a powdered sample, averaging over a multitude of crystallites. units.it This makes it ideal for identifying the crystalline phases present in a bulk sample and can also provide insights into the presence of amorphous (non-crystalline) components. units.itsgservice.com.tw

A key application of PXRD is in phase identification. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a crystalline substance. bibliotekanauki.pl For instance, in a study of iron-based ionic liquids, Rietveld refinement of the PXRD data for Fe₄(OAc)₁₀[EMIM]₂ confirmed the purity of the synthesized compound and the absence of unreacted starting materials or hydrated byproducts. nrel.gov

PXRD is also crucial for distinguishing between different structural forms and for identifying amorphous content. Crystalline materials produce sharp, well-defined peaks, while amorphous materials result in a broad halo with no distinct peaks. units.it For example, the PXRD pattern of some coal samples showed both sharp peaks, indicative of crystalline graphite-like structures, and a significant background halo, suggesting the presence of amorphous carbon. sgservice.com.tw Similarly, analysis of a platinum-based powder revealed sharp peaks for metallic platinum and a broad halo attributed to an amorphous platinum oxide phase. sgservice.com.tw In the context of this compound, PXRD has been used to confirm that the bulk material isolated in some syntheses consists of acetate complexes rather than μ-oxo-bridged structures, as the experimental diffraction pattern differed from that calculated from the single crystal data of the latter. rsc.org

Spectroscopic Probing of Electronic and Vibrational Properties

Spectroscopic techniques provide detailed information about the electronic structure, bonding, and vibrational modes within this compound systems.

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Interactions in this compound

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local environment of iron nuclei. mdpi.comrsc.org It provides valuable data on the oxidation state, spin state, and magnetic interactions of iron atoms within a compound. mdpi.comnih.govresearchgate.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and the magnetic hyperfine field (B). researchgate.net

The isomer shift is directly related to the s-electron density at the nucleus and is therefore a reliable indicator of the oxidation state of iron. rsc.org Different oxidation states (e.g., Fe(II) vs. Fe(III)) and spin states (high-spin vs. low-spin) exhibit distinct ranges of isomer shifts. mdpi.com For example, lower isomer shifts are characteristic of low-spin states for both Fe(II) and Fe(III). mdpi.com

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the iron's coordination environment. researchgate.net In a study of a tetranuclear iron(III) complex, [Fe₄(μ-O)₂(μ-BMDP)₂(μ-OAc)₂]⁴⁺, the presence of two distinct iron environments (five-coordinate and six-coordinate) resulted in a Mössbauer spectrum showing a pair of doublets at 80 K, each with different quadrupole splitting values. uky.edu

Mössbauer spectroscopy is also a powerful tool for investigating magnetic properties. In magnetically ordered materials, the nuclear energy levels are split by the hyperfine magnetic field, leading to a six-line spectrum. researchgate.net This allows for the characterization of ferromagnetic, antiferromagnetic, and ferrimagnetic coupling between iron centers. mdpi.com For instance, the tetranuclear iron(III) complex mentioned above was found to be antiferromagnetically coupled, with a room-temperature magnetic moment of 1.9 μB per iron atom. uky.edu

Mössbauer Parameter Information Provided
Isomer Shift (δ)Oxidation state and spin state of iron. rsc.org
Quadrupole Splitting (ΔE_Q)Symmetry of the local coordination environment. researchgate.net
Magnetic Hyperfine Field (B)Presence and nature of magnetic ordering. mdpi.comresearchgate.net

X-ray Absorption Spectroscopy (XANES/EXAFS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. unimi.itresearchgate.net It is particularly useful for characterizing materials that may be amorphous or have highly disordered structures, where traditional diffraction techniques are less effective. unimi.it XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). unimi.it

The XANES region, which covers the energy range from just below to about 50-100 eV above the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. unimi.it The position and shape of the absorption edge can be used as a fingerprint to identify the oxidation state of iron. rsc.org For example, a significant shift in the absorption edge of an aged Fe(II) acetate sample indicated its oxidation. researchgate.net

The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic environment of the absorbing atom, including the coordination number, bond distances, and the identity of neighboring atoms. unimi.itgeoscienceworld.org The backscattering of photoelectrons from neighboring atoms creates oscillations in the absorption coefficient, and analysis of these oscillations can reveal the radial distribution of atoms around the central iron atom. unimi.it For example, EXAFS analysis of iron oxides formed from the ball milling of Fe(II) acetate provided an Fe-O coordination number of 6.0 ± 0.4 and an average Fe-O bond length of 1.98 ± 0.01 Å. researchgate.net In another study, operando XAS was used to identify the reversible redox processes of iron sites in Fe–N–C catalysts, with EXAFS fitting providing details about the geometry of the active sites, such as FeN₄-type functional groups. rsc.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Ligand Bonding and Structural Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a crucial tool for characterizing the bonding and structure of this compound complexes. gatewayanalytical.com These techniques probe the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and the nature of its chemical bonds. gatewayanalytical.com

FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational frequencies of bonds within the molecule. gatewayanalytical.com It is particularly sensitive to polar bonds and hetero-nuclear functional groups. gatewayanalytical.com In the context of this compound, FTIR is used to confirm the coordination of the acetate ligand to the iron center. The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group are indicative of its coordination mode (e.g., monodentate, bidentate, bridging). nrel.gov For example, in a study of Fe₄(OAc)₁₀[EMIM]₂, the FTIR spectrum clearly showed the characteristic bands of the acetate groups, and variable-temperature studies indicated a reorientation of these groups at higher temperatures. nrel.gov

Raman spectroscopy, on the other hand, is based on the inelastic scattering of light and is particularly sensitive to homo-nuclear bonds and symmetric vibrations. gatewayanalytical.com It often provides complementary information to FTIR. For instance, in the characterization of acetate-coated iron oxide nanoparticles, Raman spectroscopy was used to identify the fingerprint region of the iron oxide core and to confirm the presence of carboxylate species on the surface. acs.orgresearchgate.net The strongest peak in the Raman spectrum of the acetate-coated nanoparticles at 666 cm⁻¹ was assigned to the A₁g mode, which is a clear indicator of the magnetite form of iron oxide. researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance in this compound Systems
Asymmetric COO⁻ Stretch (ν_as)~1600Indicates coordination of the acetate ligand. researchgate.net
Symmetric COO⁻ Stretch (ν_s)~1300-1400Provides information on the coordination mode of the acetate ligand. researchgate.net
Fe-O Vibrations~200-700Fingerprint region for the iron oxide core structure. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Concentration Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing this compound systems. It provides insights into the electronic transitions occurring within the molecule and serves as a method for determining the concentration of this compound in a solution. The absorption of UV-Vis radiation by this compound complexes leads to the excitation of electrons from lower energy orbitals to higher energy orbitals. These electronic transitions are characteristic of the compound's structure and the ligands coordinated to the iron center.

In this compound complexes, the observed absorption bands in the UV-Vis spectrum are often attributed to ligand-to-metal charge-transfer (LMCT) transitions. For instance, in certain iron(III)-salalen acetate complexes, diagnostic absorption bands have been observed at approximately 450 nm and 515 nm. rsc.org These bands are characteristic of transitions from the phenolate (B1203915) oxygen to the high-spin Fe(III) center. rsc.org The precise wavelength of maximum absorbance (λmax) can be influenced by the solvent and the specific nature of the ligands present in the coordination sphere. For example, studies on other iron(III) complexes, such as tris(β-diketonato)iron(III), show strong absorption bands in the range of 270–380 nm. mdpi.com

UV-Vis spectroscopy is also a practical tool for quantifying the concentration of iron in a solution. thermofisher.comthermofisher.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. vscht.czegyankosh.ac.in By creating a calibration curve with standard solutions of known this compound concentrations and measuring their absorbance at a specific wavelength, the concentration of an unknown sample can be determined. egyankosh.ac.invscht.cz This method is widely used due to its simplicity, speed, and non-destructive nature. thermofisher.com For instance, the iron content in various samples can be determined by forming a colored complex, such as with 1,10-phenanthroline, which has a strong absorbance in the visible region, and then measuring its intensity. thermofisher.comegyankosh.ac.in

Table 1: UV-Vis Spectroscopic Data for this compound and Related Iron Complexes

Compound/System λmax (nm) Type of Transition/Comment Reference
Fe(2)OAc (salalen complex) 515 (primary), 450 (small peak) Ligand-to-metal charge-transfer (LMCT) from phenolate oxygen to Fe(III). rsc.org rsc.org
Iron(III) in 6 M acetic acid ~335 Formation of iron(III)-acetato-complex. kyoto-u.ac.jp kyoto-u.ac.jp
Ferrous tris(1,10-phenanthroline)iron(II) 508 - 510 Used for colorimetric determination of iron. thermofisher.comegyankosh.ac.in thermofisher.comegyankosh.ac.in
[Fe(acac)3] 270, 355, 440 (shoulder) Illustrative iron(III) complex. mdpi.com mdpi.com

Microscopic and Thermal Analysis of this compound Materials

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of solid materials, including this compound. ijettjournal.org SEM utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about its topography and composition. ijettjournal.org

Studies on synthesized iron(III) acetate have revealed varied morphologies depending on the preparation and purification methods. For example, crude iron(III) acetate has been observed to be composed of irregular rods, approximately 50–80 μm in size, which are partially covered with cloudy particles. lmaleidykla.lt However, after recrystallization, the morphology can change significantly, with the formation of sharp-edged, plate-like particles around 85–100 μm in size. lmaleidykla.lt This highlights the influence of processing conditions on the final microstructure of the material.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. wikipedia.orgoxinst.comthermofisher.com When the electron beam from the SEM interacts with the sample, it causes the emission of characteristic X-rays from the atoms present. wikipedia.orglibretexts.org The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the analyzed area. wikipedia.org EDX analysis of synthesized iron(III) acetate confirms the presence of iron, oxygen, and carbon, consistent with its chemical formula. lmaleidykla.lt This technique is crucial for verifying the purity and elemental makeup of the synthesized material. lmaleidykla.lt

Table 2: Morphological and Elemental Analysis of Iron(III) Acetate

Analysis Technique Observation Dimensions/Composition Reference
SEM (Crude Sample) Irregular rods with cloudy particles. 50–80 μm lmaleidykla.lt
SEM (Recrystallized) Sharp-edged, plate-like particles. 85–100 μm lmaleidykla.lt
EDX Detection of constituent elements. Presence of Iron (Fe), Oxygen (O), and Carbon (C) confirmed. lmaleidykla.lt

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition of materials like this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. gantep.edu.trslideshare.net

TGA of iron(III) acetate reveals a multi-stage decomposition process. An initial weight loss observed at lower temperatures (e.g., up to 230°C) is typically attributed to the loss of physically absorbed water. researchgate.net The primary decomposition of this compound has been reported to occur in the range of 240°C to 300°C, a process accompanied by the evolution of products like acetone (B3395972) and carbon dioxide. researchgate.net Further weight loss at higher temperatures (e.g., above 450°C) can be related to the decomposition of residual organic acetate groups, ultimately leading to the formation of iron oxides such as maghemite (γ-Fe₂O₃) or hematite (α-Fe₂O₃). researchgate.net For instance, one study showed a significant weight loss of about 72% for an iron(II) acetate complex between 280-325°C. nrel.gov

DSC analysis complements TGA by identifying the temperatures at which endothermic or exothermic events occur. For example, an endothermic event observed around 242°C has been linked to the decomposition of this compound. researchgate.net DSC can also reveal other phase transitions, such as the transition from maghemite to hematite at higher temperatures. researchgate.net In some iron acetate systems, melting can be observed as an endothermic transition before decomposition. For example, a novel iron(II) aceto EMIM coordination compound exhibited a melting temperature of approximately 94°C. nrel.gov

Table 3: Thermal Analysis Data for this compound and Related Compounds

Analysis Technique Temperature Range/Peak Observation Compound/Reference
TGA Room Temp - 230°C Initial weight loss due to absorbed water. This compound impregnated on alumina (B75360) researchgate.net
TGA/DSC 230°C - 260°C (Endothermic peak at 242°C) Decomposition of this compound. This compound impregnated on alumina researchgate.net
TGA 280°C - 325°C ~72% mass loss during decomposition. Fe₄(OAc)₁₀[EMIM]₂ nrel.gov
DSC ~94°C Endothermic transition (melting). Fe₄(OAc)₁₀[EMIM]₂ nrel.gov
DSC 495°C Endothermic event without weight loss (phase transition). This compound impregnated on alumina researchgate.net

Coordination Chemistry and Supramolecular Assembly of Ferric Acetate Complexes

Trinuclear and Oligomeric Ferric Acetate (B1210297) Clusters

The fundamental unit in much of ferric acetate's coordination chemistry is a trinuclear cluster. These clusters can be synthesized and modified to explore various structural motifs and electronic properties.

Synthesis and Structural Characterization of [Fe₃O(OAc)₆(H₂O)₃]⁺ Systems

The archetypal trinuclear this compound cluster, [Fe₃O(OAc)₆(H₂O)₃]⁺, is readily synthesized by treating aqueous solutions of iron(III) sources with acetate salts, often starting from iron(III) hydroxide (B78521) or iron(III) salts and acetic acid or hydrogen peroxide wikipedia.orgchemicalbook.comlmaleidykla.ltencyclopedia.pub. This method typically yields a red-brown, amorphous powder lmaleidykla.lt. Early structural investigations revealed a core structure where three iron(III) ions are arranged in an equilateral triangle, bridged by a central μ₃-oxo ligand. Each iron center is octahedrally coordinated, with six oxygen ligands, including the central oxide and acetate oxygen atoms, and terminal water molecules wikipedia.orgchemicalbook.comresearchgate.net. The cation possesses idealized D₃h symmetry wikipedia.org. The synthesis can be achieved through various routes, including the oxidation of ferrous acetate with hydrogen peroxide or the direct reaction of iron(III) hydroxide with glacial acetic acid under controlled heating lmaleidykla.lt. Purity validation commonly involves FTIR, XRD, and SEM, with titration or UV-Vis spectroscopy used to assess residual iron oxidation states lmaleidykla.lt.

Synthesis Methods:

Oxidation of ferrous acetate with hydrogen peroxide lmaleidykla.lt.

Direct reaction of iron(III) hydroxide with glacial acetic acid lmaleidykla.lt.

Reaction of iron(III) salts (e.g., iron(III) nitrate) with sodium acetate encyclopedia.pubresearchgate.net.

Structural Features:

Trinuclear core: [Fe₃O]⁷⁺ unit lmaleidykla.ltencyclopedia.pubresearchgate.netresearchgate.net.

Central μ₃-oxo ligand bridging three Fe(III) ions wikipedia.orglmaleidykla.ltresearchgate.net.

Six bridging acetate ligands (μ₂-OAc) wikipedia.orgencyclopedia.pubresearchgate.net.

Three terminal aqua ligands (H₂O) wikipedia.orgencyclopedia.pubresearchgate.net.

Cationic charge: +1, often balanced by an acetate anion wikipedia.orgchemicalbook.comlmaleidykla.lt.

Idealized D₃h symmetry wikipedia.org.

Exploration of Heterobimetallic Iron-Acetate Clusters

The trinuclear iron acetate framework can be extended to include other metal ions, leading to heterobimetallic clusters. These mixed-metal complexes are synthesized by reacting pre-formed iron(III)-homometallic clusters with salts of other transition metals, or by employing different metal hydroxides and acetic acid in a one-pot synthesis researchgate.netresearchgate.net. For instance, clusters such as [Fe₂CoO(OAc)₆(H₂O)₃] and [VIII₂FeIIO(OAc)₆(H₂O)₃] have been prepared, demonstrating the ability to incorporate various metal ions into the trinuclear oxo-centered carboxylate structure researchgate.netresearchgate.net. These heterometallic clusters offer opportunities to tune magnetic and catalytic properties by judicious selection of the additional metal center researchgate.netresearchgate.net.

Synthesis of Heterobimetallic Clusters:

Reaction of pre-formed iron(III) or vanadium(III)-homometallic clusters with iron(II), cobalt(II), or nickel(II) acetates researchgate.netresearchgate.net.

One-pot reactions involving mixed metal hydroxides and acetic acid researchgate.net.

Examples of Heterobimetallic Clusters:

[Fe₂CoO(OAc)₆(H₂O)₃] encyclopedia.pubresearchgate.net

[Fe₂NiO(OAc)₆(H₂O)₃] researchgate.netresearchgate.net

[VIII₂FeIIO(OAc)₆(H₂O)₃] researchgate.net

[VIII₂CoIIO(OAc)₆(H₂O)₃] researchgate.net

Mixed-Valence Iron Acetate Complexes and their Reduction

The [Fe₃O(OAc)₆(H₂O)₃]⁺ cation, containing only Fe(III) ions, can be electrochemically or chemically reduced to form mixed-valence iron acetate complexes. Reduction of the cation yields neutral species containing both ferrous (Fe(II)) and ferric (Fe(III)) centers, such as [Fe₂IIIFeIIO(OAc)₆(H₂O)₃] wikipedia.orgchemicalbook.comlmaleidykla.ltresearchgate.net. These mixed-valence complexes exhibit interesting electronic properties, including valence delocalization or localization depending on temperature and the specific ligand environment researchgate.netresearchgate.net. Cyclic voltammetry studies have shown reversible redox behavior, allowing for the interconversion between tri-iron(III), mixed-valence (FeIII₂FeII), and tri-iron(II) states researchgate.netresearchgate.net. The reduction can be achieved using agents like sodium borohydride (B1222165) .

Formation of Mixed-Valence Complexes:

Reduction of the [Fe₃O(OAc)₆(H₂O)₃]⁺ cation wikipedia.orgchemicalbook.comlmaleidykla.ltresearchgate.net.

Electrochemical reduction researchgate.netresearchgate.net.

Chemical reduction (e.g., with sodium borohydride) .

Redox Properties:

Reversible redox transitions between Fe(III)₃, Fe(III)₂Fe(II), and Fe(II)₃ states researchgate.netresearchgate.net.

Valence localization/delocalization observed via spectroscopy (e.g., Mössbauer, IR) researchgate.netresearchgate.net.

Polymeric and Extended Coordination Networks of this compound

The trinuclear this compound clusters, with their multiple coordination sites, can act as building blocks for constructing larger, extended structures such as coordination polymers and metal-organic frameworks (MOFs).

Development of this compound-Based Coordination Polymers

The [Fe₃O(OAc)₆(H₂O)₃]⁺ unit, or related derivatives, can be linked by organic ligands to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks encyclopedia.pubresearchgate.netmdpi.com. These cluster-based coordination polymers (CCPs) leverage the pre-organized geometry of the trinuclear cluster as a node. For example, a 2D coordination polymer, {[Fe₃O(ac)₆(H₂O)₃][Fe₃O(ac)₇.₅]₂·7(H₂O)}n, was synthesized using a trinuclear iron acetate precursor, FeCl₃, and sodium acetate encyclopedia.pub. The carboxylate ligands on the cluster can also be partially substituted to tune the properties of the resulting networks encyclopedia.pub. The ability to modify the cluster's nuclearity and incorporate different metal ions further enhances the diversity of accessible coordination polymer structures encyclopedia.pub.

Building Blocks: Oxo-centered trinuclear carboxylate clusters, such as [Fe₃O(OAc)₆(H₂O)₃]⁺ encyclopedia.pub.

Linking Ligands: Polytopic organic ligands (e.g., carboxylates, pyridines) encyclopedia.pubresearchgate.net.

Resulting Architectures: 1D chains, 2D layers, and 3D frameworks encyclopedia.pubresearchgate.netmdpi.com.

Example CCP: {[Fe₃O(ac)₆(H₂O)₃][Fe₃O(ac)₇.₅]₂·7(H₂O)}n encyclopedia.pub.

Self-Assembly Mechanisms of Higher-Order Structures, including Metal-Organic Cubes

Self-Assembly Principles: Coordination-driven self-assembly of metal ions/clusters with organic ligands ugr.esusf.eduresearchgate.netacs.org.

Target Structures: Metal-organic cubes (MOCs) and other polyhedra ugr.esusf.eduresearchgate.netacs.org.

Key Components:

Metal nodes (e.g., Fe(III) ions, trinuclear clusters) ugr.esresearchgate.net.

Multitopic organic ligands (e.g., pyridines, carboxylates) ugr.esusf.eduresearchgate.netresearchgate.netacs.org.

Factors Influencing Assembly: Stoichiometry, ligand geometry, solvent, and temperature ugr.esusf.eduresearchgate.netacs.org.

Compound Name Table

Common NameChemical Formula (Representative)Notes
This compoundFe(CH₃COO)₃Often refers to basic iron acetate, [Fe₃O(OAc)₆(H₂O)₃]OAc
Basic iron acetate[Fe₃O(OAc)₆(H₂O)₃]OAcThe commonly encountered trinuclear cluster salt
Iron(III) acetateFe(CH₃COO)₃Can refer to the anhydrous form or the basic form
Iron(III) oxyacetate[Fe₃O(OAc)₆]⁺Refers to the trinuclear cation component
Mixed-valence iron acetate[Fe₂IIIFeIIO(OAc)₆(H₂O)₃]Contains both Fe(II) and Fe(III) oxidation states in the cluster
Coordination PolymerVariesExtended network structures built from clusters and linkers
Metal-Organic Cube (MOC)VariesDiscrete cage-like supramolecular structures

Catalytic Transformations Mediated by Ferric Acetate

Homogeneous Catalysis Utilizing Ferric Acetate (B1210297) Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Ferric acetate complexes have proven to be effective catalysts in this domain for several key organic reactions.

This compound and its derivatives have demonstrated considerable efficacy as catalysts in the oxidation of alcohols and aldehydes, which are fundamental transformations in organic synthesis. The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a crucial process, and iron-based catalysts offer a more environmentally benign alternative to traditional stoichiometric oxidants like chromium and manganese compounds. scirp.orglibretexts.org

Research has shown that iron(III) salts, in general, can effectively catalyze the aerobic oxidation of alcohols. For instance, a system employing catalytic amounts of Fe(NO₃)₃·9H₂O, in conjunction with a co-catalyst like 4-OH-TEMPO and an additive such as NaCl, has been developed for the efficient oxidation of a wide array of alcohols to their corresponding aldehydes or ketones using molecular oxygen as the ultimate oxidant. sci-hub.se This method is notable for its high selectivity, especially in the conversion of aliphatic alcohols to aldehydes. sci-hub.se The reaction tolerates various functional groups, including iodo, chloro, methoxy, ester, and nitro groups, making it a versatile tool for synthetic chemists. sci-hub.se

While direct studies specifying this compound as the sole catalyst for these oxidations are part of a broader field of iron-catalyzed reactions, the underlying principle involves the ability of the iron(III) center to facilitate the transfer of electrons. acs.org In many iron-catalyzed oxidation reactions, the mechanism is believed to involve the formation of an iron-alkoxide intermediate, followed by a rate-determining step that can vary depending on the specific system but ultimately leads to the formation of the carbonyl compound and a reduced iron species, which is then re-oxidized by the terminal oxidant.

The oxidation of aldehydes to carboxylic acids or esters is another area where iron catalysts are active. For example, the oxidative esterification of aldehydes with alcohols can be achieved using heterogeneous iron(III) catalysts under mild conditions. researchgate.net Although not exclusively using this compound, these studies highlight the potential of iron(III) species to catalyze such transformations. The general mechanism often involves the activation of the aldehyde by the iron catalyst and subsequent reaction with an alcohol and an oxidant.

Table 1: Examples of Iron-Catalyzed Oxidation of Alcohols

SubstrateCatalyst SystemProductYield (%)Reference
1-PhenylethanolFe(NO₃)₃·9H₂O, 4-OH-TEMPO, NaClAcetophenone>99 sci-hub.se
Benzyl (B1604629) alcoholFe(NO₃)₃·9H₂O, 4-OH-TEMPO, NaClBenzaldehyde98 sci-hub.se
1-OctanolFe(NO₃)₃·9H₂O, 4-OH-TEMPO, NaCl1-Octanal85 sci-hub.se
5-HydroxymethylfurfuralFe(NO₃)₃·9H₂O, 4-OH-TEMPO, NaCl2,5-Diformylfuran90 sci-hub.se

This compound complexes have emerged as effective initiators for the ring-opening polymerization (ROP) of lactides to produce polylactide (PLA), a biodegradable and biocompatible polyester. The use of iron-based catalysts is advantageous due to iron's low toxicity, which is a critical consideration for polymers intended for biomedical applications.

Specifically, air-stable Fe(III)-acetate complexes incorporating salan, salen, and salalen ligands have been synthesized and successfully employed for the ROP of rac-lactide. rsc.orgresearchgate.net These reactions are typically initiated using a combination of triethylamine (B128534) and benzyl alcohol. rsc.orgresearchgate.net Interestingly, some of these this compound-based systems have exhibited isoselectivity in the polymerization process. rsc.orgresearchgate.net The mechanism is thought to proceed through the coordination of the lactide monomer to the iron center, followed by nucleophilic attack from the initiator, leading to the opening of the lactide ring and propagation of the polymer chain.

The structure of the ligand framework around the iron(III) center plays a crucial role in determining the activity and stereoselectivity of the catalyst. The simplicity of the synthetic protocols for these Fe(III)-acetate complexes allows for the preparation of a diverse range of catalysts, enabling the investigation of structure-activity relationships. rsc.orgresearchgate.net

Table 2: this compound-Catalyzed Ring-Opening Polymerization of rac-Lactide

CatalystInitiator SystemPolymerPDI (Đ)SelectivityReference
Fe(III)OAc-salan complexTriethylamine, Benzyl alcoholPolylactide-Isoselective (in some cases) rsc.orgresearchgate.net
Fe(III)OAc-salen complexTriethylamine, Benzyl alcoholPolylactide-- rsc.orgresearchgate.net
Fe(III)OAc-salalen complexTriethylamine, Benzyl alcoholPolylactide-- rsc.orgresearchgate.net

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of research aimed at mitigating greenhouse gas emissions and utilizing CO₂ as a renewable C1 feedstock. This compound complexes have shown promise as catalysts for the coupling of CO₂ with epoxides to form cyclic carbonates, which are important compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates.

Air-stable Fe(III)-acetate complexes, particularly those with salan, salen, and salalen ligands, have been successfully applied to the selective coupling of CO₂ and epoxides. rsc.orgresearchgate.net For instance, the reaction between CO₂ and cyclohexene (B86901) oxide can be carried out under mild, solvent-free conditions (e.g., 80 °C, 10 bar CO₂) to selectively produce cis-cyclohexene carbonate with high selectivity (>99%) and a low catalyst loading (0.08 mol%). rsc.orgresearchgate.net

The catalytic activity is influenced by the ligand structure and the presence of a co-catalyst. A reduced aminopiperidine ligand backbone has been identified as a highly active framework, and when combined with a suitable co-catalyst, it demonstrates high functional group tolerance and robustness across a broad range of commercially available terminal epoxides, achieving high conversion rates. rsc.orgresearchgate.net The mechanism is believed to involve the activation of the epoxide by the Lewis acidic iron center, followed by nucleophilic attack of the acetate or a co-catalyst-derived nucleophile, and subsequent insertion of CO₂.

Table 3: this compound-Catalyzed CO₂/Epoxide Coupling

Epoxide SubstrateCatalyst SystemProductConditionsSelectivity (%)Reference
Cyclohexene oxideFe(III)OAc-salan complex, TBACcis-Cyclohexene carbonate80 °C, 10 bar CO₂>99 rsc.orgresearchgate.net
Various terminal epoxidesFe(III)OAc-aminopiperidine ligand, co-catalystCyclic carbonates-High rsc.orgresearchgate.net

Heterogeneous Catalysis and Supported this compound Systems

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. Supported this compound systems are being developed to harness the catalytic properties of iron in a more robust and reusable format.

The design of supported iron-acetate catalysts involves the immobilization of this compound or its precursors onto a solid support material. This approach aims to combine the catalytic activity of the iron species with the high surface area, stability, and recoverability of the support. Common support materials include silica (B1680970), alumina (B75360), zeolites, and carbon-based materials.

The synthesis methods for these catalysts can vary. One approach is the impregnation of the support with a solution of a this compound precursor, followed by thermal treatment (calcination) to anchor the iron species onto the surface. The conditions of the synthesis, such as the type of precursor, the nature of the support, and the calcination temperature, are critical in determining the final structure and catalytic performance of the material. For instance, the thermal decomposition of synthesized iron(III) acetate has been studied, indicating that it completes below 320 °C, which is a relevant parameter for preparing supported catalysts. lmaleidykla.lt

Another strategy involves the synthesis of metal-organic frameworks (MOFs) using iron(III) acetate as a precursor. lmaleidykla.lt These materials have a well-defined porous structure, which can be advantageous for catalytic applications by providing controlled access to the active sites. The synthesis of iron(III) acetate itself can be achieved through methods like the oxidation of ferrous acetate with hydrogen peroxide or the reaction of iron(III) hydroxide (B78521) with acetic acid, with the purity being crucial for its application in catalysis.

Iron-based materials are increasingly being investigated for their photocatalytic properties, driven by their ability to absorb light and generate electron-hole pairs that can initiate redox reactions. Supported this compound systems have potential applications in this area, particularly in organic transformations and the degradation of environmental pollutants.

While specific research on supported this compound for photocatalysis is an emerging field, the principles are based on the known photo-Fenton and related processes where iron species play a key role. Upon irradiation with light of a suitable wavelength, the supported iron-acetate species can be excited, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These highly reactive species can then oxidize a wide range of organic substrates, including persistent organic pollutants in water, breaking them down into less harmful substances.

The efficiency of these photocatalysts depends on factors such as the nature of the support, the dispersion of the iron species, and the light absorption properties of the material. The development of these catalysts aligns with the goals of green chemistry by utilizing an abundant metal and harnessing light energy to drive chemical reactions. While the direct use of this compound in this context is still being explored, the broader research on iron-based photocatalysts suggests a promising future for these materials in environmental remediation and sustainable chemical synthesis. sci-hub.se

Mechanistic Insights into Heterogeneous Catalysis and Active Site Characterization

In heterogeneous catalysis, this compound, often supported on materials like SBA-15, provides active sites for chemical reactions. dergipark.org.tr The characterization of these active sites is crucial for understanding the reaction mechanism and optimizing catalyst performance.

The mechanism of action for this compound in heterogeneous catalysis often involves its role as a Lewis acid. evitachem.com The iron(III) center can coordinate with substrates, activating them for subsequent reactions. For instance, in the degradation of pollutants, this compound can generate reactive oxygen species under visible light through redox processes. evitachem.com

The active sites in heterogeneous iron catalysts are often single iron atoms dispersed on a support material, such as nitrogen-doped carbon (Fe-N-C). nih.govnih.gov The local environment of the iron atom, including its coordination number and the nature of the surrounding atoms, significantly influences the catalyst's activity. nih.gov Techniques like X-ray absorption spectroscopy (XAS) and Mössbauer spectroscopy are employed to characterize these active sites, revealing details about the oxidation state and coordination environment of the iron atoms. nih.govnih.gov For example, in Fe-N-C catalysts, Fe-N4 moieties are commonly identified as the active sites. nih.gov

The preparation method of the heterogeneous catalyst can significantly impact the nature and distribution of the active sites. For instance, a hydrothermal method for synthesizing Fe/SBA-15 catalysts, where the iron precursor is added during the synthesis of the support, can lead to different catalytic properties compared to traditional impregnation methods. dergipark.org.tr

In some reactions, the catalytic cycle involves changes in the oxidation state of the iron center. For example, in certain C-H activation reactions, the mechanism can proceed through an Fe(II)/Fe(III) cycle. nih.gov The reaction may be initiated by a single-electron transfer (SET) process facilitated by the iron catalyst to generate a radical intermediate. rsc.org

Structure-Activity Relationships in this compound Catalysts

The catalytic performance of this compound is intrinsically linked to its molecular structure and the ligands coordinated to the iron center. By systematically modifying the structure of the catalyst, researchers can tune its activity and selectivity for specific transformations. researchgate.netrsc.org

In the context of Fe(III)-acetate complexes with salan, salen, and salalen ligand frameworks, studies have demonstrated a clear relationship between the ligand structure and catalytic activity in reactions like the coupling of CO2 with epoxides and the polymerization of lactide. researchgate.netrsc.orgrsc.org For instance, the introduction of bulky substituents on the ligand can influence the conversion and selectivity of the reaction. An increase in steric bulk at certain positions on the ligand framework was found to increase the conversion in the formation of cis-cyclohexene carbonate. rsc.org

The electronic properties of the ligands also play a crucial role. Electron-donating groups can enhance the catalytic activity. rsc.org Furthermore, the geometry of the complex, whether it tends towards a trigonal bipyramidal or square-based pyramidal structure, can affect its reactivity. researchgate.net

In the ring-opening polymerization of rac-lactide, the choice of ligands and co-catalysts with Fe(III)-acetate complexes can even influence the stereoselectivity of the resulting polymer, with isoselectivity being observed in some cases. researchgate.netrsc.org The activity of Fe(III)-salen-acetate complexes was found to increase when a planar phenyl ring was incorporated into the ethylene (B1197577) backbone of the ligand. rsc.org

The following table summarizes the structure-activity relationships observed in the coupling of CO2 and cyclohexene oxide (CHO) catalyzed by different Fe(III)-acetate complexes:

CatalystR¹ SubstituentConversion (%)Selectivity (%)
Fe(1)OAcH40>99
Fe(2)OActBu45>99
Fe(2)CltBu41>99
Fe(4)OAc-46>99
Fe(11)OAc-52-
Fe(9)OAc-28-
Fe(12)OAc-5984
Fe(10)OAc-43-
Data sourced from a study on the synthesis and application of iron(III)-acetate complexes. rsc.org

These findings highlight the importance of ligand design in tailoring the catalytic properties of this compound complexes for specific applications. The ability to systematically modify the catalyst's structure provides a powerful tool for optimizing reaction outcomes.

Ferric Acetate As a Precursor in Advanced Materials Science and Nanotechnology

Fabrication of Iron Oxide Nanostructures

The synthesis of iron oxide nanostructures is a cornerstone of nanotechnology, with applications in catalysis, data storage, and biomedicine. Ferric acetate (B1210297) serves as a reliable iron source in these synthetic routes, enabling control over the size, shape, and phase of the final iron oxide product.

Ferric acetate is a versatile precursor for creating various forms of iron oxide nanostructures, including nanoparticles and nanofibers. The thermal decomposition of iron acetate compounds is a common method to produce iron oxide particles. researchgate.net Different synthesis techniques leverage this compound to achieve specific morphologies and properties. For instance, solvothermal methods, where reactions occur in a sealed, heated vessel, can produce nanocrystalline iron oxide phases. researchgate.netrsc.org In one such method, ferric chloride (FeCl₃·6H₂O) is dissolved in ethylene (B1197577) glycol with ammonium (B1175870) acetate, which acts as a precipitating and nucleating agent, leading to the formation of iron oxide nanoparticles after microwave-assisted heating. rsc.org The use of ammonium acetate can suppress precipitate formation due to a chelating effect, which helps in creating stable hydrosols and ultimately, nanoparticles with a narrow size distribution and high crystallinity after heat treatment. scispace.com

Electrospinning is another prominent technique where this compound is incorporated into a polymer solution to produce composite nanofibers. For example, cellulose (B213188) acetate (CA) solutions containing iron acetate can be electrospun to create mats of nanofibers embedded with iron nanoparticles. researchgate.net These fibers can have diameters in the nanometer range and a three-dimensional porous morphology. researchgate.net Similarly, polysulfone (PSF) solutions with iron acetate powder have been used to fabricate nanofiber membranes. jimdo.com Post-spinning treatments, such as calcination, can be employed to convert the iron acetate within the fibers into iron oxide phases like maghemite or hematite (B75146). scispace.com

The choice of synthesis parameters, including the solvent, temperature, and presence of other reagents, plays a crucial role in determining the final product's characteristics. Research has shown that parameters like the reaction time and the type of solvent can influence the size of the resulting iron oxide nanoparticles, which can range from a few nanometers to larger structures. acs.org

Table 1: Synthesis of Iron Oxide Nanostructures from this compound Precursors

Synthesis Method Precursors Resulting Nanostructure Key Findings
Solvothermal Ferric chloride, Ammonium acetate, Ethylene glycol Iron oxide nanoparticles (Fe₃O₄, FeO(OH)) The type of nucleating agent (e.g., ammonium acetate) influences the phase composition of the final iron oxide product. rsc.org
Precipitation Ferric nitrate (B79036), Ammonium acetate Spherical iron oxide nanoparticles Ammonium acetate as a precipitating agent leads to a narrow size distribution and high crystallinity due to a chelating effect. scispace.com
Electrospinning Cellulose acetate, Iron (II) acetate Iron-containing nanofibers Developed for bone tissue engineering, showing biocompatibility and ability to support cell attachment. researchgate.net

Beyond simple nanoparticles, this compound is instrumental in creating more complex, multi-component nanostructures such as core-shell and hierarchical architectures. These structures offer enhanced or novel properties compared to their individual components.

Core-shell nanoparticles, which consist of an inner core material and an outer shell of a different material, can be synthesized using iron acetates. For example, iron oxide nanoparticles can be synthesized from iron(II) acetate to form a core, which is then coated with another material like poly(ethylene glycol) to form core-shell nanoparticles. sigmaaldrich.comottokemi.com Another approach involves a ligand exchange process where oleic acid-capped iron oxide nanoparticles are treated with acetate, which can induce their disassembly and subsequent reassembly into monodispersed iron oxide–acetate–silica (B1680970) core–shell–shell structures when silica precursors are added. acs.org The synthesis can also be designed to create layers of different iron oxide phases, such as a magnetite shell on a maghemite core, by using a mixture of iron(II) and iron(III) acetylacetonate (B107027) precursors in a stepwise process. icm.edu.pl

Hierarchical nanostructures, which feature ordered arrangements of nanoscale components into larger, more complex structures, have also been fabricated using this compound. These materials are noted for providing a very high surface area while maintaining an interconnected network. nih.gov For instance, iron oxide nanoneedles with a hierarchical structure can be prepared via a solvothermal method using ferric chloride and sodium acetate, followed by successive depositions of other materials. nih.gov In a different approach, iron phthalocyanine (B1677752) nanowires can be grown in situ on a nickel foam substrate by introducing iron acetate during the synthesis, resulting in a uniform, hierarchical coating. mdpi.com These complex architectures are of great interest for applications in catalysis and sensor technology. nih.govmdpi.com

Table 2: Core-Shell and Hierarchical Nanostructures from this compound Precursors

Structure Type Precursors/Method Resulting Material Key Feature
Core-Shell Iron(II) acetate, Poly(ethylene glycol) Iron oxide-poly(ethylene glycol) core-shell nanoparticles Self-assembly at liquid-liquid interfaces to form monolayers. sigmaaldrich.comottokemi.com
Core-Shell Oleic acid-capped IONPs, Acetate, Silica precursors Iron oxide–acetate–silica core–shell–shell nanoparticles Disassembly of nanoparticle clusters into monodispersed core-shell structures via nanoemulsion fusion. acs.org
Core-Shell Iron(II) acetate on SiO₂ Fe/Fe-O core-shell nanoparticles on silica support Used as a catalyst for the hydrogenation of nitriles to amines. researchgate.net
Hierarchical Ferric chloride, Sodium acetate, Ethylene glycol Magnetic iron oxide nanoneedles Successive deposition of layers (polydopamine, metal nanoparticles) creates a hierarchical structure for catalysis. nih.gov

Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. Their high porosity and tunable structures make them promising for gas storage, separation, and catalysis.

This compound is a key precursor for the synthesis of iron-based MOFs, which are particularly attractive due to iron's low toxicity and abundance. mdpi.com In MOF synthesis, the metal precursor provides the metal nodes that connect to organic linkers. This compound can be used directly as the iron source. researchgate.net For example, a compound with the formula [Fe₃O(CH₃COO)₆] can serve as a preformed inorganic building block for constructing MOFs through simple substitution reactions with ligand precursors. google.com

Several well-known iron-based MOFs, such as those from the MIL (Matériaux de l'Institut Lavoisier) series, can be synthesized using iron precursors. mdpi.comnih.gov The synthesis often involves reacting a trivalent iron source, such as ferric chloride or a this compound-derived compound, with a carboxylic acid linker like 1,4-benzenedicarboxylic acid. mdpi.comnih.gov The resulting frameworks, such as MIL-101(Fe) and MIL-53(Fe), possess high surface areas and coordinatively unsaturated metal sites (CUS), which are crucial for catalytic applications. nih.gov The use of pre-formed trinuclear iron acetate clusters can facilitate the creation of specific MOF structures. mdpi.comgoogle.com

The properties of the final MOF material, such as crystallinity, porosity, and stability, can be finely tuned by controlling the synthesis conditions, including the choice of precursor and the use of modulators. acs.orgmdpi.com The precursor itself, like this compound, influences the properties of the final product. researchgate.net

Modulators, which are typically monocarboxylic acids like acetic acid, are often added during MOF synthesis. mdpi.comresearchgate.net They compete with the organic linker to coordinate with the metal centers, which can regulate the rate of crystallization and improve the quality and crystallinity of the resulting MOF. researchgate.net The synthesis temperature and time are also critical parameters. For example, adjusting the pyrolysis temperature during the conversion of a MOF into a derived material can alter the crystalline phases of the resulting metal oxides. rsc.org The concentration of reactants and the choice of solvent further influence the nucleation and growth of MOF crystals. acs.org By carefully manipulating these factors, researchers can tailor the structural and chemical properties of iron-based MOFs for specific applications, such as catalysis or adsorption. acs.orgresearchgate.net

Carbon-Based Materials and Nanocomposites

The integration of iron-based materials with carbon nanostructures like graphene and carbon nanotubes (CNTs) yields nanocomposites with synergistic properties, combining the magnetic or catalytic activity of iron oxides with the high surface area and conductivity of carbon.

This compound can be used in the synthesis of these advanced nanocomposites. One method involves the pyrolysis of MOFs. For instance, an iron-containing MOF can be used as a template or host, and upon pyrolysis in an inert atmosphere, it decomposes to form iron oxide nanoparticles embedded within a porous carbon matrix. rsc.orgrsc.org This method allows for the creation of materials with well-defined structures and high surface areas. rsc.org

In another application, iron salts are used as catalysts for the growth of CNTs on substrates like clay. mdpi.com While ferric chloride and ferric nitrate are explicitly mentioned, the principle involves depositing metal nanoparticles on a support which then act as active sites for CNT growth via chemical vapor deposition. mdpi.com Furthermore, iron oxide nanoparticles can be combined with carbon materials like graphene oxide (GO) or multiwalled carbon nanotubes (MWCNTs) to form hybrid materials. mdpi.comacs.org These composites, such as Fe₃O₄@GO, are explored for a range of biomedical applications, including drug delivery and cancer therapy, due to their combined magnetic properties and biocompatibility. mdpi.comrsc.org The carbon component can enhance the stability and dispersibility of the iron oxide nanoparticles in physiological environments. mdpi.com

Iron-Catalyzed Graphitization for Nanostructured Carbons, including Carbon Nanotubes and N-doped Carbons

The process of iron-catalyzed graphitization involves the pyrolysis of a carbon-rich source in the presence of an iron catalyst to produce graphitic carbon nanostructures at temperatures lower than those required for non-catalyzed graphitization. rsc.orgbham.ac.uk this compound is a valuable precursor in this process, decomposing upon heating to form iron nanoparticles that act as the catalytic sites for graphitic carbon formation. qmul.ac.uk This method has been successfully employed to synthesize a range of materials, including carbon nanotubes (CNTs) and nitrogen-doped (N-doped) carbons.

The mechanism often involves the dissolution of amorphous carbon into the iron nanoparticles and its subsequent precipitation as graphitic layers. qmul.ac.uk The size and distribution of the catalytic nanoparticles, which can be controlled by the initial concentration of the this compound precursor, influence the morphology and properties of the final carbon product. qmul.ac.uk

Carbon Nanotubes (CNTs):

This compound has been utilized in the synthesis of single-walled carbon nanotubes (SWCNTs). In one approach, a mixture of iron(II) phthalocyanine (a carbon source) and this compound is pyrolyzed at high temperatures (e.g., 1000°C). ias.ac.in In this synthesis, this compound provides the iron nanoparticles that serve as nucleation sites, promoting the formation of SWCNTs over multi-walled carbon nanotubes (MWCNTs). ias.ac.in The activation of the precursor mixture, for instance by compression, can lower the required pyrolysis temperature. ias.ac.in

Another method for CNT synthesis is chemical vapor deposition (CVD), where an iron catalyst precursor is introduced into a reactor with a carbon-containing gas. While various iron precursors are used, the principle of in-situ catalyst formation is similar. scispace.comresearchgate.netrsc.org For example, iron(II) acetate has been used with magnesium oxide support to produce CNTs at 950°C, with the resulting nanotube diameters varying based on reaction pressure. scispace.com

Precursor SystemSynthesis MethodTemperatureResulting NanostructureKey Finding
Iron(II) phthalocyanine, this compoundPyrolysis1000°CSingle-Walled Carbon Nanotubes (SWCNTs)This compound provides iron nanoparticles that act as nucleating sites for SWCNT growth. ias.ac.in
Iron(II) acetate, Magnesium oxideChemical Vapor Deposition (CVD)950°CCarbon Nanotubes (CNTs)Nanotube diameter was influenced by synthesis pressure (reduced vs. atmospheric). scispace.com

N-doped Carbons:

Nitrogen-doping introduces nitrogen atoms into the carbon lattice, which can enhance the material's electronic and catalytic properties. nih.gov this compound, along with other iron salts like iron(II) acetate and iron(III) chloride, is considered a viable iron precursor for creating iron-nitrogen-carbon (Fe-N-C) catalysts. csic.es These materials are often synthesized by pyrolyzing a mixture of a nitrogen-rich carbon precursor and an iron source. csic.esmdpi.com The iron particles catalyze the graphitization process while nitrogen atoms are incorporated into the carbon framework. The resulting Fe-N-C materials can contain various active sites, such as Fe-Nₓ moieties, which are crucial for applications like the oxygen reduction reaction (ORR) in fuel cells. csic.esmdpi.com Research has shown that using individual iron and nitrogen precursors can sometimes be challenging for forming a high density of FeNₓ sites in highly graphitized carbon. mdpi.com

Precursor ComponentsSynthesis StrategyResulting MaterialKey Feature
Iron precursor (e.g., iron acetate), Nitrogen-containing carbon precursorHigh-temperature pyrolysisIron-Nitrogen-Doped Carbon (Fe-N-C)Creation of catalytically active Fe-Nₓ sites. csic.esmdpi.com
Poly(ionic liquid), Potassium ferricyanideDirect carbonizationNitrogen-Doped Hierarchical Porous CarbonsThe Fe-based template acts as a pore-forming agent and introduces nitrogen atoms. acs.org

Development of Ferric Oxide Nanocomposites for Specific Applications

This compound is also a precursor for the synthesis of ferric oxide (iron oxide) nanoparticles and their nanocomposites. These materials are of significant interest due to their magnetic, catalytic, and biomedical properties. tandfonline.commdpi.com The synthesis method often involves the decomposition or hydrolysis of the this compound precursor, followed by heat treatment to crystallize the desired iron oxide phase, such as maghemite (γ-Fe₂O₃) or hematite (α-Fe₂O₃). tandfonline.comlmaleidykla.lt

For instance, nearly monodispersed superparamagnetic maghemite nanoparticles have been prepared using this compound as the starting material. lmaleidykla.lt In a typical solvothermal or hydrothermal synthesis, an iron salt like a ferric precursor is mixed with other reagents such as sodium acetate and ethylene glycol and heated in an autoclave. tandfonline.commdpi.com This process allows for the controlled growth of iron oxide nanoparticles.

These iron oxide nanoparticles can be integrated with other materials, such as carbon nanotubes or graphene, to form nanocomposites with enhanced functionalities. mdpi.com For example, nanocomposites of Fe₃O₄ and multi-walled carbon nanotubes (MWCNTs) have been synthesized where the ferric precursor and the carbon material are processed together. mdpi.com These composites combine the magnetic properties of iron oxide with the electrical and mechanical properties of the carbon nanostructures, making them suitable for applications in areas like drug delivery and cancer therapy. mdpi.com

Precursor(s)Synthesis MethodResulting NanocompositePotential Application
This compoundThermal decompositionSuperparamagnetic maghemite (γ-Fe₂O₃) nanoparticlesMedicine and biochemistry. lmaleidykla.lt
Ferric chloride, Sodium acetate, Sodium acrylate, Amine-modified grapheneSolvothermalFe₃O₄-Graphene nanocompositeBiomedical applications. mdpi.com
Ferric chloride, Ferrous chloride, Graphene OxideChemical co-precipitationFe₃O₄-Reduced Graphene Oxide (RGO) nanocompositeMagnetic resonance imaging, drug delivery. mdpi.com

Thin Film Deposition and Surface Modification using this compound Precursors

This compound is employed as a precursor in the fabrication of thin films, particularly for metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and their deposition as thin films is crucial for applications in sensors, electronics, and catalysis. kit.edu

One method for creating MOF thin films is dip-coating. For the fabrication of MIL-89, a type of iron-based MOF, a colloidal solution is first prepared by heating this compound and muconic acid in ethanol (B145695). mdpi.com A substrate is then repeatedly dipped into this solution. Each immersion cycle deposits a layer of the material, and the film is subsequently washed and dried. This process allows for the growth of flexible and uniform MOF thin films with a controlled thickness, for example, achieving a growth rate of 40 nm per coating cycle. mdpi.com

Surface modification of materials can also be achieved using acetate-based precursors. For example, cellulose acetate (CA) surfaces have been modified to alter their properties, such as hydrophobicity. mdpi.comacs.org While not directly using this compound, these studies demonstrate the principle of using acetate-based chemistry for surface functionalization. In one instance, a sol-gel solution containing silane (B1218182) precursors was used to hydrophobize a cross-linked cellulose acetate film, significantly increasing its water contact angle. acs.org This highlights the broader utility of acetate-related compounds in surface engineering, a field where this compound could potentially be used to introduce iron-based functionalities onto various substrates.

MaterialDeposition/Modification MethodPrecursor(s)Key Outcome
MIL-89 (Fe-MOF)Dip-coatingThis compound, Muconic acidFormation of a uniform, flexible thin film with a consistent growth rate (40 nm/cycle). mdpi.com
Cellulose Acetate FilmSurface hydrophobization via sol-gelTetraethyl orthosilicate, OctyltrichlorosilaneIncreased water contact angle from ~56° to 91°, enhancing hydrophobicity. acs.org

Environmental Chemical Processes Involving Ferric Acetate

Remediation of Environmental Pollutants through Iron-Mediated Processes

Iron-mediated processes are a cornerstone of various environmental remediation strategies due to iron's abundance, low toxicity, and redox activity. mdpi.com Materials and processes derived from iron compounds, including those related to ferric acetate (B1210297), are employed to degrade and remove a wide array of contaminants from water and soil.

Heterogeneous photocatalysis is recognized as an effective method for treating wastewater and remediating environmental pollutants. mdpi.commdpi.com The process typically involves a semiconductor material that, upon absorbing light, generates electron-hole pairs. mdpi.com These charge carriers initiate a series of redox reactions, producing highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which can break down persistent organic pollutants into less harmful substances. mdpi.commdpi.com

While materials are not always synthesized directly from ferric acetate, iron-containing materials, such as iron oxides and iron-modified photocatalysts, demonstrate the principles applicable to this compound-derived systems. The introduction of iron species can enhance photocatalytic activity in several ways:

Enhanced Light Absorption: Modifying wide-band-gap semiconductors like titanium dioxide (TiO₂) with iron compounds can extend their light absorption into the visible spectrum, allowing for more efficient use of solar energy. acs.orguah.es

Fenton and Photo-Fenton Reactions: The presence of Fe(III) can initiate Fenton-like reactions. Fe(III) can be reduced to Fe(II), which then reacts with hydrogen peroxide (a common intermediate in photocatalysis) to generate highly reactive hydroxyl radicals. acs.org This creates an additional pathway for pollutant degradation alongside the primary photocatalytic mechanism.

Research on iron(III) phthalocyanine-modified TiO₂ has shown a significant increase in the degradation rate of organic pollutants compared to unmodified TiO₂. acs.org For example, complete mineralization of certain pollutants was achieved in 60 minutes with the iron-modified catalyst, whereas the unmodified catalyst only achieved about 50% degradation in the same timeframe. acs.org Metal-organic frameworks (MOFs) containing iron, such as MIL-53(Fe), have also been used as effective photocatalysts for dye degradation. uah.es

Catalyst SystemTarget PollutantKey Enhancement MechanismReported Outcome
Iron(III) Phthalocyanine-Modified TiO₂p-Chlorophenoxyacetic acidVisible light absorption, Photo-Fenton reactionComplete mineralization in 60 min vs. ~50% for unmodified TiO₂. acs.org
ZnO/Fe₂O₃ NanoflowersMethylene Blue (MB), Methyl Orange (MO)Increased light absorption, Reduced electron-hole recombinationHigher photocatalytic activity than pure ZnO or Fe₂O₃. mdpi.com
MIL-53(Fe)-rGOMethylene Blue (MB)Electron transfer to reduced graphene oxide (rGO) suppresses charge recombinationGood degradation efficiency, enhanced by the presence of rGO. uah.es

Iron oxides and hydroxides are extensively used in wastewater treatment for removing contaminants, particularly heavy metals. imwa.inforesearchgate.net The 'Ferrite Process' is a notable example where iron ferrites, which are crystalline materials with the general formula MFe₂O₄ (where M is a divalent metal), are used for remediation. imwa.info This process can be implemented by adding pre-formed ferrite (B1171679) particles or by forming them in situ using the iron already present in the effluent. researchgate.net

The advantages of the ferrite process over conventional precipitation techniques (like using ferric hydroxide) include:

Crystalline Structure: Ferrites form stable, crystalline solids that are easier to filter and dewater compared to gelatinous metal hydroxide (B78521) sludges. iaea.org

Magnetic Properties: The ferromagnetic nature of ferrites allows for their easy separation from the treated water using magnetic fields, simplifying the solid-liquid separation step. iaea.org

High Removal Efficiency: Ferrites can remove a wide range of metal ions in a single treatment step, as various metal ions can substitute for iron atoms within the ferrite's spinel structure without significantly altering it. imwa.inforesearchgate.net The removal mechanism involves both incorporation into the crystal lattice and adsorption of metal hydroxide species onto the ferrite surface. imwa.info

Beyond the specific ferrite process, various iron species play crucial roles in wastewater treatment. High-valent iron species like ferrate (Fe(VI)) are powerful oxidants that can degrade organic compounds and disinfect water. mdpi.commdpi.com The resulting Fe(III) species then act as coagulants, helping to remove suspended particles. mdpi.com

Iron-Mediated ProcessKey Iron SpeciesMechanism of ActionTarget Contaminants
Ferrite ProcessIron Ferrite (e.g., FeO•Fe₂O₃)Adsorption, Co-precipitation, Magnetic SeparationHeavy metals, Actinides. imwa.inforesearchgate.net
Coagulation/FlocculationFerric Hydroxide (Fe(OH)₃)Charge neutralization, Enmeshment of suspended particlesSuspended solids, Colloids, Phosphate. iaea.org
Ferrate(VI) TreatmentFerrate (FeO₄²⁻)Oxidation, Disinfection, Coagulation (from Fe(III) product)Organic pollutants, Microorganisms. mdpi.commdpi.com

Geochemical and Biogeochemical Cycling of Iron and Acetate

The biogeochemical cycles of iron and carbon are intricately linked, particularly in environments where oxygen is scarce. plos.org this compound provides both a key terminal electron acceptor (Fe(III)) and a readily available organic carbon source (acetate), placing it at a critical nexus of these cycles.

In anoxic (oxygen-free) soils, sediments, and groundwater, microbial respiration shifts to alternative terminal electron acceptors. researchgate.net After the depletion of oxygen and nitrate (B79036), Fe(III) (oxyhydr)oxides become a primary electron acceptor for a diverse group of microorganisms known as dissimilatory iron-reducing bacteria (DIRB). acs.orgnih.gov These bacteria couple the oxidation of organic compounds or hydrogen to the reduction of Fe(III) to ferrous iron (Fe(II)). nih.gov

Acetate is a key electron donor for many prominent DIRB, such as those from the Geobacter genus. oup.comfrontiersin.org The process can be summarized by the following reaction: CH₃COO⁻ + 8Fe(III)(OH)₃ + 15H⁺ → 2HCO₃⁻ + 8Fe²⁺ + 21H₂O

This microbial activity has profound geochemical consequences. The reduction of solid-phase Fe(III) minerals to soluble Fe(II) dramatically increases the mobility of iron in these systems. mdpi.comgeomar.de This dissolution can also release other trace metals and nutrients (like phosphate) that were previously adsorbed to or co-precipitated with the iron oxides, impacting their fate and transport. acs.orgmdpi.com The availability of organic carbon, such as acetate, is often a limiting factor controlling the rate and extent of iron reduction in natural systems. oup.comfrontiersin.org

The microbial reduction of Fe(III) using acetate is a significant pathway for the decomposition of organic matter in non-sulfidogenic anoxic environments, accounting for a substantial portion of carbon oxidation. frontiersin.org This process is a fundamental link in the global carbon cycle, converting organic carbon into bicarbonate and biomass. plos.org

In many environments, DIRB compete with other microbial groups, such as sulfate-reducing bacteria (SRB), for common substrates like acetate. plos.org The outcome of this competition depends on various factors, including the availability and crystallinity of the Fe(III) oxides and the concentration of sulfate. Generally, DIRB can outcompete SRB for acetate when bioavailable Fe(III) is abundant. plos.org

The interplay between iron-reducing and iron-oxidizing microorganisms forms a complete iron cycle. oup.com For instance, anoxygenic phototrophic iron-oxidizing bacteria can use light energy to oxidize the Fe(II) produced during iron reduction back to Fe(III), often using CO₂ or simple organic molecules like acetate as a carbon source for growth. oup.comfrontiersin.org This creates a cryptic iron cycle where iron is continuously oxidized and reduced, driving carbon and nutrient turnover within the same anoxic or dimly lit zone of a lake or sediment. oup.com The balance between Fe(III) reduction and Fe(II) oxidation is heavily influenced by the availability of organic carbon substrates. oup.com

ProcessKey MicroorganismsRole of IronRole of AcetateEnvironmental Significance
Dissimilatory Iron ReductionGeobacter, ShewanellaFe(III) acts as terminal electron acceptor, reduced to Fe(II). nih.govActs as electron donor (organic carbon source). oup.comfrontiersin.orgOrganic matter decomposition, Mobilization of iron and associated trace metals. frontiersin.orgmdpi.com
Anoxygenic Phototrophic Iron OxidationChlorobium, RhodopseudomonasFe(II) acts as electron donor, oxidized to Fe(III). frontiersin.orgCan be used as a carbon source for growth. oup.comfrontiersin.orgCompletes the iron cycle, contributes to primary productivity in anoxic zones. frontiersin.org
Competition with Sulfate ReductionDIRB vs. Sulfate-Reducing Bacteria (SRB)Fe(III) availability determines if iron reduction dominates. plos.orgKey substrate for which DIRB and SRB compete. plos.orgDictates dominant biogeochemical pathway (ferruginous vs. sulfidic). plos.org

Environmental Fate and Transformation of this compound Species

When introduced into the environment, for instance as a bioremediation agent to stimulate iron reduction, the fate of this compound is governed by the local geochemical conditions, particularly pH. nih.gov While supplied in a soluble form, this compound is subject to hydrolysis in neutral to alkaline environments. nih.gov

At a pH above 7, the chelation of Fe(III) by acetate may become less effective, leading to the hydrolysis of the ferric ion and its precipitation as poorly ordered, nanoparticulate Fe(III) (oxyhydr)oxides, such as ferrihydrite. nih.gov These freshly precipitated phases can exist as colloids or as coatings on existing mineral and organic surfaces in the soil or aquifer. nih.gov

The subsequent transformation of these initial precipitates is a critical aspect of their environmental fate. These poorly ordered phases are metastable and can undergo transformation and recrystallization over time into more thermodynamically stable and less bioavailable iron minerals like goethite and hematite (B75146). nih.gov This aging process can be catalyzed by the presence of Fe(II) produced during microbial reduction. nih.gov However, the association of the Fe(III) precipitates with organic molecules, including residual acetate or natural organic matter, can inhibit this transformation, preserving the iron in a more poorly ordered and potentially more bioaccessible state for a longer period. nih.gov Therefore, the ultimate fate and bioavailability of the iron supplied by this compound depend on a complex interplay between pH, microbial activity, and interactions with other organic compounds in the subsurface environment. nih.gov

Theoretical and Computational Chemistry Approaches to Ferric Acetate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the behavior of transition metal complexes like ferric acetate (B1210297). These methods provide a robust framework for understanding the fundamental electronic properties that govern the structure, bonding, and reactivity of these compounds.

Elucidation of Electronic Structures and Bonding Characteristics in Ferric Acetate Complexes

DFT calculations are instrumental in revealing the detailed electronic configuration and the nature of the chemical bonds within this compound and its derivatives. uni-muenchen.de Studies on related iron(III) complexes show that the bonding is characterized by a significant degree of covalent interaction between the iron center and the oxygen atoms of the acetate ligands. uni-muenchen.de The distribution of electron density and the spin state of the iron center are key determinants of the complex's geometry and stability.

For instance, in polynuclear iron-oxo-acetate clusters, DFT can delineate the superexchange coupling pathways between iron centers, which are mediated by the bridging oxo and acetate ligands. uni-muenchen.de Natural Bond Orbital (NBO) analysis, a common computational tool, helps in quantifying the charge distribution and the extent of orbital overlap, providing a clear picture of the donor-acceptor interactions. researchgate.net These calculations can distinguish between different spin states (e.g., high-spin vs. low-spin) and predict which is energetically more favorable, a critical factor for understanding magnetic properties and reactivity. nih.gov

Computational MethodKey FindingRelevance to this compound
Density Functional Theory (DFT) Elucidates spin-polarized orbital interactions and superexchange coupling in diiron cores. uni-muenchen.deProvides a fundamental understanding of the electronic communication between iron centers in polynuclear this compound clusters.
Natural Bond Orbital (NBO) Analysis Quantifies atomic charges and orbital contributions to bonding in iron complexes. researchgate.netCharacterizes the nature and strength of the Fe-O bonds with the acetate ligands.
Spin-State Energetics Calculations Determines the relative stability of different spin states (e.g., high-spin vs. low-spin). nih.govPredicts the ground electronic state, which is crucial for interpreting spectroscopic data and reactivity patterns.

Prediction of Spectroscopic Properties and Reaction Pathways

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a bridge between theoretical models and experimental observations. lmu.de Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), helping to assign the observed transitions to specific electronic excitations, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. mdpi.comnih.gov Furthermore, DFT has proven to be highly effective in predicting Mössbauer parameters, such as isomer shifts (δ) and quadrupole splittings (ΔE_Q), which are extremely sensitive to the local electronic environment of the iron nucleus. nih.gov A good agreement between calculated and experimental spectra validates the accuracy of the computational model. nih.gov

Computational modeling is also pivotal in mapping out potential reaction pathways for processes involving this compound. frontiersin.org By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile for a proposed reaction mechanism can be constructed. nih.govchinesechemsoc.org This allows for the determination of activation barriers, which are critical for understanding reaction kinetics. chemrxiv.orgrsc.org For example, DFT studies have been used to investigate the mechanisms of C-H activation and oxidation reactions catalyzed by iron complexes, providing insights into the step-by-step transformation of substrates. frontiersin.orgnih.gov

Ligand Binding Affinities and Molecular Interactions, including Solvation Effects

Understanding the interactions between this compound and other molecules, including solvent, is crucial for predicting its behavior in different environments. acs.org DFT calculations can provide reliable estimates of ligand binding affinities. rsc.orgresearchgate.net For instance, studies on the binding of various small ligands to iron(III) porphyrin models have shown that while acetate is an anionic ligand, it binds relatively weakly compared to others like hydroxide (B78521). rsc.orgresearchgate.net These calculations can be performed in the gas phase or, more realistically, with the inclusion of implicit solvent models to account for the effect of the medium on binding energies. rsc.orgresearchgate.net

Solvation effects are critical as they can significantly influence the structure, stability, and reactivity of complexes in solution. researchgate.netmdpi.comaip.org Computational models can explicitly include a number of solvent molecules around the this compound complex to study specific hydrogen bonding interactions or use continuum solvation models (like COSMO or SMD) to represent the bulk solvent environment. nih.govrsc.orgresearchgate.net These studies have shown that ligand binding is generally stronger in less polar solvents compared to water, and the impact of the solvent is more pronounced for ionic ligands. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Solution Behavior and Condensed Phases

While quantum mechanics is ideal for studying electronic details, molecular dynamics (MD) simulations are the preferred tool for exploring the dynamic behavior of molecules over time, particularly in solution or the solid state. acs.orgresearchgate.net Using classical force fields, MD simulations can model the movement of thousands of atoms, providing insights into the solvation structure, diffusion, and conformational changes of this compound in aqueous environments. nih.govanalis.com.mybiorxiv.org

MD simulations of ferric ions in water have detailed the structure of their hydration shells, showing a well-defined first coordination sphere. acs.orgresearchgate.net These simulations can also model the hydrolysis of ferric ions and the formation of various aquo-hydroxo-acetate species in solution. researchgate.net By analyzing the trajectories of the atoms, properties such as radial distribution functions can be calculated, which describe the probability of finding one atom at a certain distance from another and can be compared to experimental data from techniques like X-ray diffraction. researchgate.net

Computational Design of Novel this compound Complexes and Catalysts

For example, DFT can be used to evaluate how different ligands would affect the electronic structure and, consequently, the catalytic activity of an iron center. goettingen-research-online.de This approach has been used to design catalysts for a variety of reactions, including oxidations and polymerizations. researchgate.netescholarship.org The goal is often to create a specific microenvironment around the iron active site that can enhance catalytic turnover, selectivity, and stability. researchgate.net Computational screening can predict key catalytic descriptors, such as adsorption energies of reactants and activation barriers for crucial reaction steps, guiding the selection of the most promising catalyst candidates for experimental validation. researchgate.net

Mechanistic Insights from Computational Modeling (e.g., Catalytic Cycles, Redox Mechanisms, Oxygen Rebound Inhibition)

One of the most significant contributions of computational modeling is the detailed elucidation of complex reaction mechanisms. acs.orgnih.gov For iron-catalyzed reactions, DFT calculations can map out entire catalytic cycles, identifying the structures and energies of all intermediates and transition states. chinesechemsoc.orgmdpi.com This provides a comprehensive understanding of how the catalyst facilitates a chemical transformation.

Future Directions and Emerging Research Areas in Ferric Acetate Chemistry

Integration of Ferric Acetate (B1210297) in Multifunctional Materials

The integration of ferric acetate into multifunctional materials is a burgeoning area of research with promising applications. Scientists are exploring its use as a precursor for creating advanced composite materials with tailored properties.

One notable application is in the development of nanofiber mats for bone tissue engineering. mdpi.com In a recent study, cellulose (B213188) acetate (CA) nanofibers were doped with a small percentage of iron acetate. The resulting composite mats exhibited enhanced thermal stability and superior apatite formation in simulated body fluid, a key indicator of bioactivity. mdpi.comresearchgate.net The presence of iron nanoparticles within the CA matrix was found to promote biomineralization, making these materials promising for orthopedic applications. mdpi.com The average diameter of the nanofibers decreased with the addition of iron acetate, resulting in a denser fiber distribution that mimics the native extracellular matrix. researchgate.net

Furthermore, this compound is being investigated for its role in creating magnetic nanocomposites. For instance, Fe₃O₄/NaCH₃COO/CMS composites, where sodium acetate (a related compound) is intercalated into Fe₃O₄ layers, exhibit tunable dielectric properties. This opens up possibilities for applications in smart materials, such as in sensors and dampers. The principle of using iron acetate as a precursor for iron oxide nanoparticles is also being applied to create core-shell nanostructures for various applications, including in lithium-ion batteries and supercapacitors. sigmaaldrich.comsigmaaldrich.cn

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. The development of advanced in situ characterization techniques is paramount for real-time monitoring of these processes. Techniques such as in situ Raman spectroscopy, X-ray diffraction (XRD), and X-ray absorption spectroscopy (XAS) are providing unprecedented insights into the dynamic changes occurring during reactions. nih.govacs.orgrsc.org

For example, in situ XRD can track the phase transformations of iron-containing species during catalytic processes, such as the evolution of iron oxides to iron carbides in Fischer-Tropsch synthesis. acs.org In situ Raman spectroscopy is particularly valuable as it can simultaneously probe the catalyst structure, electrolyte species, and key reaction intermediates. acs.orgrsc.org This is crucial for understanding the reconstruction of catalyst surfaces and identifying active sites during reactions like CO₂ reduction. nih.gov

The combination of multiple in situ techniques, such as combined synchrotron-based time-resolved infrared spectroscopy (TRIS) and thermography, allows for a comprehensive understanding of mechanochemical syntheses involving metal-organic frameworks derived from this compound precursors. acs.org These advanced methods enable researchers to monitor fast reaction kinetics and direct conversion pathways, which is not possible with conventional ex situ analysis. acs.org The goal is to move towards characterization under industrially relevant conditions, such as in gas diffusion electrodes, to bridge the gap between fundamental research and practical applications. acs.org

Exploration of Sustainable Synthesis Routes with Reduced Environmental Impact

The traditional synthesis of this compound and its derivatives often involves methods that are not environmentally benign. Consequently, there is a strong impetus to develop sustainable and green synthesis routes.

One promising approach is the use of acetic acid and hydrogen peroxide to synthesize iron (III) acetate from iron powders, which is noted for its simplicity. lmaleidykla.lt Another green method involves the reaction of iron oxide (rust) with acetic acid, a process that can be performed even with household materials. youtube.com Researchers are also exploring solvent-free, one-pot synthesis methods using nanocomposite γ-ferric oxide as a catalyst for producing acetate esters, which are naturally occurring compounds. niscpr.res.in

A notable example of green synthesis is the preparation of iron-tannate microstructures using iron(II) acetate and tannic acid, a natural polyphenol. mdpi.com This method utilizes water as a solvent and is conducted at room temperature, adhering to the principles of green chemistry by using renewable feedstocks and avoiding toxic chemicals. mdpi.com Similarly, the synthesis of iron(II) acetate has been explored through more controlled and indirect routes, such as preparing stable ferrous hydroxide (B78521) first and then reacting it with acetic acid, which prevents the oxidation of the ferrous salt. google.com These sustainable approaches not only reduce the environmental footprint but can also be more cost-effective and scalable.

Bridging Homogeneous and Heterogeneous Catalysis through this compound Intermediates

This compound and its complexes are playing a pivotal role in bridging the gap between homogeneous and heterogeneous catalysis. This is primarily achieved through the design of single-atom catalysts (SACs) and magnetically separable nanocatalysts where this compound can act as a precursor or a key intermediate. acs.orgnih.gov

In heterogeneous catalysis, iron-based catalysts are often used for their low cost and abundance. For instance, Fe₃O₄ nanoparticles encapsulated in nitrogen-doped carbon layers, derived from the pyrolysis of an iron acetate/polyacrylonitrile template, have shown excellent activity and selectivity in the reduction of nitroarenes to valuable amines. researchgate.net These catalysts are sustainable and can be easily recovered using a magnet, a key advantage of heterogeneous systems. researchgate.net

In the realm of homogeneous catalysis, iron complexes, including those with acetate ligands, are being explored for various organic transformations. researchgate.netmdpi.com The development of heterogeneous single-metal-site catalysts (HSMSCs) offers a way to combine the high activity and selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous catalysts. researchgate.net this compound can serve as a precursor for creating these single iron sites on a support material. The interaction between the iron atom and the support can be tuned to optimize catalytic performance, effectively creating a bridge between the two catalysis regimes. researchgate.net

Deeper Understanding of Biological Interactions at the Molecular Level (Excluding Clinical Applications)

The interaction of iron-containing compounds with biological systems is a complex and vital area of study. While clinical applications are excluded from this discussion, understanding the fundamental molecular interactions of this compound and its derivatives is crucial for various biotechnological and environmental applications.

At the molecular level, iron is an essential element involved in numerous biological processes. mdpi.com Iron oxide nanoparticles (IONPs), often synthesized from precursors like this compound, are being studied for their interactions with proteins and cells. mdpi.comnih.gov The surface properties of these nanoparticles play a significant role in how they interact with biological macromolecules. cambridge.org For example, the adsorption of proteins onto the surface of IONPs can lead to the formation of a "protein corona," which influences their biological identity and subsequent interactions with cells. rsc.org

Computational methods like molecular docking are being employed to predict the interactions between nanoparticles and biological macromolecules such as proteins and nucleic acids. mdpi.com These models help in understanding how factors like the size, shape, and surface charge of nanoparticles affect their binding to biological targets. mdpi.com For instance, studies have shown that iron can associate with proteins like monoclonal antibodies, and this interaction can be influenced by environmental conditions. tandfonline.com Furthermore, research into the interaction of small iron-binding proteins with other regulatory proteins is providing insights into the intricate mechanisms of iron homeostasis in organisms. frontiersin.org A deeper understanding of these molecular-level interactions is essential for designing biocompatible materials and for assessing the environmental impact of iron-based nanomaterials. mdpi.comnih.gov

Q & A

Q. What are the established methodologies for synthesizing ferric acetate in laboratory settings?

this compound can be synthesized via two primary routes:

  • Oxidation of ferrous acetate : Ferrous acetate (Fe(C₂H₃O₂)₂) reacts with hydrogen peroxide (H₂O₂), oxidizing Fe²⁺ to Fe³⁺. This method requires careful stoichiometric control to avoid over-oxidation and byproduct formation .
  • Direct reaction of ferric hydroxide with acetic acid : Ferric hydroxide (Fe(OH)₃) reacts with glacial acetic acid under controlled pH and temperature, yielding basic this compound (Fe(C₂H₃O₂)₂OH). This method is preferred for producing highly pure samples but requires inert atmospheres to prevent photodegradation .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

Key properties include:

  • Solubility : Insoluble in water but soluble in ethanol and acidic media, necessitating solvent optimization for homogeneous reactions .
  • Photolability : Decomposes under light exposure, requiring storage in amber vials or dark conditions .
  • Thermal stability : Decomposes above 100°C, releasing iron oxides and acetic acid derivatives. Thermogravimetric analysis (TGA) is recommended for stability profiling .

Q. Which characterization techniques are essential for verifying this compound purity and structure?

  • FTIR spectroscopy : Identifies acetate ligand bonding (e.g., C=O stretching at ~1600 cm⁻¹) and Fe-O coordination .
  • X-ray diffraction (XRD) : Confirms crystallinity and phase purity, particularly for nanocomposites .
  • Scanning electron microscopy (SEM) : Reveals particle morphology and aggregation behavior, critical for applications in electrorheological fluids .

Q. How is this compound employed in textile and materials science research?

As a mordant, this compound enhances dye adhesion to cellulose fibers via coordination bonding. In materials science, it serves as a precursor for iron oxide nanocomposites (e.g., Fe₃O₄/CH₃COONa/CMS systems), where its intercalation properties improve dielectric and electrorheological performance .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s redox behavior across studies?

Discrepancies in redox activity often stem from variations in synthesis methods or impurities. Mitigation strategies include:

  • Standardized synthesis protocols : Adopt inert atmospheres and purity-controlled reagents to minimize side reactions .
  • Electrochemical profiling : Use cyclic voltammetry to map Fe²⁺/Fe³⁺ redox potentials under controlled conditions .
  • Comparative studies : Benchmark results against reference materials (e.g., Sigma-Aldrich this compound) to identify methodological biases .

Q. What optimization strategies improve this compound’s performance in antioxidant assays like FRAP?

In ferric reducing antioxidant power (FRAP) assays, this compound’s role as an oxidant requires:

  • pH control : Maintain acetate buffer at pH 3.6 to stabilize Fe³⁺-TPTZ complexes and ensure linear dose-response curves .
  • Interference mitigation : Precipitate proteins or polyphenols (e.g., via trichloroacetic acid) to reduce false positives .
  • Response surface methodology (RSM) : Optimize reagent ratios (e.g., FeCl₃:TPTZ) using central composite designs to maximize assay sensitivity .

Q. How does sodium acetate intercalation enhance this compound’s functionality in nanocomposites?

In Fe₃O₄/CH₃COONa/CMS nanocomposites, sodium acetate:

  • Modifies dielectric properties : Polar CH₃COO⁻ groups increase interfacial polarization, enhancing electrorheological activity under electric fields .
  • Stabilizes nanostructure : Acts as a spacer between Fe₃O₄ layers, preventing aggregation and improving mechanical stability .
  • Facilitates scalability : Enables solution-phase synthesis with carboxymethyl starch (CMS), simplifying large-scale production .

Q. What challenges arise in stabilizing this compound during photochemical applications, and how are they resolved?

Photodegradation limits its use in light-exposed systems. Solutions include:

  • Encapsulation : Embed this compound in UV-blocking matrices (e.g., silica or chitosan) to prolong stability .
  • Additive stabilization : Introduce antioxidants (e.g., ascorbic acid) to scavenge free radicals generated during decomposition .
  • Real-time monitoring : Use UV-Vis spectroscopy to track degradation kinetics and adjust experimental timelines .

Methodological Recommendations

  • Synthesis : Prioritize anaerobic conditions for redox-sensitive reactions .
  • Characterization : Combine XRD and SEM to correlate structural and functional properties in nanocomposites .
  • Data validation : Cross-reference FRAP results with DPPH or ABTS assays to confirm antioxidant activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.